Ramipril-d5 Ramipril-d5 Ramipril-d5 is intended for use as an internal standard for the quantification of ramipril by GC- or LC-MS. Ramipril is a prodrug form of the angiotensin converting enzyme (ACE) inhibitor ramiprilat. Ramipril (2.5 mg/kg per day, p.o.) reduces systolic blood pressure in spontaneously hypertensive rats. It reduces aortic valve backscatter and improves aortic flow in a rabbit model of aortic valve stenosis. Ramipril also decreases paw swelling and serum levels of TNF-α and prostaglandin E2 (PGE2) as well as cardiac collagen deposition and fibrosis in a rat model of adjuvant-induced arthritis.

Brand Name: Vulcanchem
CAS No.: 1132661-86-9
VCID: VC0017760
InChI: InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Molecular Formula: C23H32N2O5
Molecular Weight: 421.5 g/mol

Ramipril-d5

CAS No.: 1132661-86-9

Cat. No.: VC0017760

Molecular Formula: C23H32N2O5

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

Ramipril-d5 - 1132661-86-9

Specification

CAS No. 1132661-86-9
Molecular Formula C23H32N2O5
Molecular Weight 421.5 g/mol
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D
Standard InChI Key HDACQVRGBOVJII-TUKWJDQUSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H]
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Ramipril-d5 is identified by the Chemical Abstracts Service (CAS) number 1132661-86-9 . Its complete IUPAC chemical name is (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid . The compound is also known by several synonyms including Altace-d5 and (2S,3aS,6aS)-1-(((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid .

Table 1.1: Identification Parameters of Ramipril-d5

ParameterInformationReference
CAS Number1132661-86-9
Molecular FormulaC23H27D5N2O5
Alternate CAS NumberNone specified
Unlabelled CAS Number87333-19-5 (Ramipril)
Product CategoriesStable Isotope Labelled, Enzyme inhibitors, Pharmaceutical Reference Standards, Cardiac drugs

Structural Characteristics

Ramipril-d5 features a molecular structure identical to ramipril except for the strategic replacement of five hydrogen atoms with deuterium atoms specifically on positions 2,3,4,5,6 of the phenyl ring . This selective deuteration creates a mass-differentiated analog while maintaining nearly identical chemical behavior to the parent compound. The structure retains all stereochemical features of ramipril, including the (2S,3aS,6aS) configuration critical for its pharmaceutical activity .

Physical and Chemical Properties

Physical Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Reference
Ramipril-d5C23H27D5N2O5421.54
RamiprilC23H32N2O5416.52
Ramiprilat (Ramipril EP Impurity E)C21H28N2O5388.46
Ramiprilat-d5 (Ramipril EP Impurity E-d5)C21H23D5N2O5393.49

Production and Quality Control

Manufacturing Considerations

SupplierProduct CodeProduct FormatAdditional InformationReference
LGC StandardsTRC-R111002NeatListed as Stable Isotope Labelled, Metabolite, API
TLC Pharmaceutical StandardsR-022Not specifiedReferenced with chemical identity data

Analytical Applications

Use as a Reference Standard

The primary application of Ramipril-d5 is as a stable isotope-labeled internal standard for quantitative analysis of ramipril in pharmaceutical formulations and biological samples . The deuteration pattern creates a compound that co-elutes chromatographically with ramipril while being distinguishable by mass spectrometry, making it ideal for liquid chromatography-mass spectrometry (LC-MS) methods. This allows for accurate correction of matrix effects and processing variations during quantitative analysis.

Related Ramipril Research

Pharmacokinetic Properties of Parent Compound

Understanding the parent compound ramipril provides context for the utility of Ramipril-d5. Ramipril is a prodrug that undergoes esterase-mediated metabolism primarily in the liver and kidneys to form ramiprilat, the active angiotensin-converting enzyme inhibitor . Research indicates that ramipril reaches maximum plasma concentration between 0.5 and 1 hour after oral administration .

Table 5.1: Pharmacokinetic Characteristics of Ramipril

ParameterCharacteristicsReference
AbsorptionMaximum plasma concentration reached between 0.5-1 hour
MetabolismConverted by esterases in liver and kidneys to active ramiprilat
BindingHigh affinity for ACE enzyme with two independent binding sites
KineticsNon-linear kinetics due to saturation of binding sites
ExcretionLess influence of renal function on ramipril than on ramiprilat clearance

Clinical Research Applications

Recent research has explored the pharmacokinetics of ramipril in patients with chronic heart failure using sophisticated modeling approaches. A study involving 23 patients with chronic heart failure (median age 77 years, 65% male) employed a nonlinear mixed-effects parent-metabolite model comprising two compartments for ramipril and one compartment for ramiprilat . The research demonstrated that the influence of body size and composition on ramipril pharmacokinetics was best described by an allometric relationship with fat-free mass .

Table 5.2: Findings from Population Pharmacokinetic Study of Ramipril

ParameterFindingReference
Patient Sample23 patients at first visit, 19 at second visit
Model TypeNonlinear mixed-effects parent-metabolite model
Body Composition EffectBest described by allometric relationship with fat-free mass
Ramipril Clearance FactorsAge and daily ramipril dose
Ramiprilat Clearance FactorsGlomerular filtration rate and daily ramipril dose
Temporal StabilityNo clinically relevant changes in pharmacokinetics between study visits

Structure-Related Compounds

Ramipril Impurities and Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Reference
Ramipril EP Impurity E (Ramiprilat)87269-97-4C21H28N2O5388.46
Ramipril EP Impurity E-d5 (Ramiprilat-d5)2021255-43-4C21H23D5N2O5393.49
Ramipril Acyl GlucuronideNot specifiedC29H40N2O11592.65
Ramipril EP Impurity D (Diketopiperazine)108731-95-9C23H30N2O4398.50
Ramipril EP Impurity J (Enantiomer)1246253-05-3C23H32N2O5416.52

Metabolites and Transformation Products

Understanding the metabolic pathway of ramipril provides insight into the analytical challenges that Ramipril-d5 helps address. The primary active metabolite, ramiprilat, results from the hydrolysis of the ester group of ramipril. Additional metabolites form through various biotransformation processes, creating a complex analytical profile that requires precise standards for accurate quantification .

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